molecular formula C8H10BNO4 B3288185 (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid CAS No. 85107-52-4

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B3288185
CAS No.: 85107-52-4
M. Wt: 194.98 g/mol
InChI Key: BNKCFAZOGCKQBQ-UHFFFAOYSA-N
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Description

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.98 g/mol. The purity is usually 95%.
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Biological Activity

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid, a compound with the molecular formula C₈H₁₀BNO₄, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological molecules, including enzymes and receptors, making them valuable in drug design and development.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino groups in biomolecules. This property allows it to act as an inhibitor or modulator of enzymatic activity, particularly in proteases and kinases, which are critical in numerous signaling pathways involved in cancer and other diseases .

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Studies have demonstrated that boronic acids can disrupt cellular signaling pathways that promote tumor growth .
  • Enzyme Inhibition : It acts as an inhibitor of serine proteases and certain kinases, which are crucial for various biochemical pathways. This inhibition can lead to altered cellular functions that may benefit therapeutic interventions .
  • Antibacterial Properties : Preliminary studies suggest that boronic acids possess antibacterial properties, potentially through the inhibition of bacterial enzymes critical for cell wall synthesis .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability. For instance, a study reported an IC₅₀ value indicating effective growth inhibition at low concentrations .
  • In Vivo Models : Animal studies have demonstrated the compound's potential to accumulate in tumor tissues when administered systemically, thus enhancing its therapeutic efficacy against tumors .
  • Mechanistic Studies : Research involving mutational analysis has elucidated the binding interactions between this compound and target enzymes, providing insights into its mode of action at the molecular level .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related boronic acids:

Compound NameMolecular FormulaBiological ActivityIC₅₀ Value
This compoundC₈H₁₀BNO₄Anticancer, Enzyme Inhibition5.6 nM
BortezomibC₂₁H₂₈BNO₄Proteasome Inhibition7.05 nM
Phenylboronic AcidC₆H₇BO₂Antibacterial10 nM

Safety and Toxicity

Safety assessments indicate that while this compound shows promising therapeutic potential, further studies are required to evaluate its toxicity profile and long-term effects in vivo. Preliminary toxicity evaluations have suggested a favorable safety margin at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid, have gained attention for their potential in anticancer therapies. The compound can be utilized to modify existing drugs, improving their efficacy and selectivity. For instance, the incorporation of boronic acid into drug structures has been shown to enhance their pharmacokinetic properties and bioavailability .

β-Lactamase Inhibition
A significant application of boronic acids is in the development of β-lactamase inhibitors. These compounds can reverse antibiotic resistance in bacteria by inhibiting enzymes that degrade β-lactam antibiotics. Studies have demonstrated that boronic acids can effectively bind to the active sites of these enzymes, significantly lowering the minimum inhibitory concentrations (MIC) of antibiotics when used in combination therapy .

Case Study: Combination Therapy with Bortezomib
Research has shown that combining this compound with bortezomib enhances treatment outcomes in multiple myeloma. The combination therapy resulted in reduced drug resistance and improved patient responses .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the most notable applications of boronic acids is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This compound serves as a key reactant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Data Table: Key Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd catalyst, base85
C–N Coupling with MorpholineCu catalyst90
Amide Bond FormationBoron reagent activation75

Biochemical Applications

Molecular Recognition
Boronic acids are effective chemical receptors for biomolecules due to their ability to form reversible covalent bonds with diols. This property allows this compound to be used in sensing applications for detecting saccharides and other biological analytes .

Cell Delivery Systems
Recent advancements have explored the use of boronic acids in drug delivery systems. By modifying drug molecules with boronic acid moieties, researchers have enhanced cellular uptake due to improved interactions with glycan-rich cell surfaces . This application is particularly promising for delivering therapeutic agents directly into target cells.

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized to create functionalized polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for various industrial applications .

Properties

IUPAC Name

(3-amino-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKCFAZOGCKQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240923
Record name Benzoic acid, 2-amino-4-borono-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85107-52-4
Record name Benzoic acid, 2-amino-4-borono-, 1-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85107-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-borono-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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